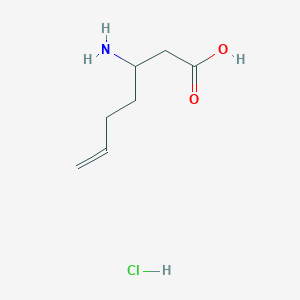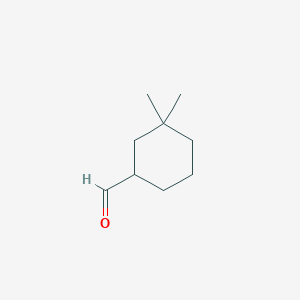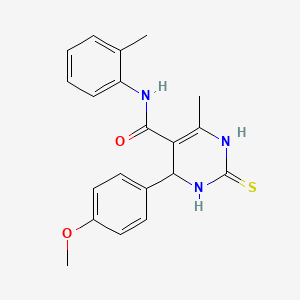
(+/-)-3-Aminohept-6-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-3-Aminohept-6-enoic acid hydrochloride is an organic compound that features both an amino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-3-Aminohept-6-enoic acid hydrochloride typically involves the reaction of hept-6-enoic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-3-Aminohept-6-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(+/-)-3-Aminohept-6-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the study of amino acid metabolism and enzyme activity.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (+/-)-3-Aminohept-6-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hept-6-enoic acid: Similar in structure but lacks the amino group.
3-Aminopentanoic acid: Similar in structure but has a shorter carbon chain.
6-Aminohexanoic acid: Similar in structure but lacks the double bond.
Uniqueness
(+/-)-3-Aminohept-6-enoic acid hydrochloride is unique due to the presence of both an amino group and a double bond in its structure
Propiedades
IUPAC Name |
3-aminohept-6-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWHTWAMRCJGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-isopropyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725805.png)

![ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2725807.png)
![1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)isoquinoline](/img/structure/B2725809.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2725812.png)
![4-{[3-(3-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE](/img/structure/B2725816.png)
![10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2725817.png)

![4-[(4-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2725819.png)
![2-[(4-fluorophenyl)methoxy]propanoic acid](/img/structure/B2725820.png)
![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2725821.png)
![4-ethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2725824.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B2725825.png)
